5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Overview
Description
The compound “5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a pyrimidine ring and a bicyclic heptane structure . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, while bicyclic heptane is a type of cycloalkane that consists of two connected rings .
Molecular Structure Analysis
The molecular formula of this compound is C11H14ClN3, and it has a molecular weight of 223.7 . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bicyclic heptane structure, which consists of two connected rings .Scientific Research Applications
Conformation and Charge Distribution Studies
Research has shown interest in studying the conformation and charge distribution of bicyclic β-lactams, which share structural similarities with the compound . For instance, studies on 7-oxo-1-azabicyclo[3.2.0] heptane derivatives have contributed to understanding structure-activity relationships relevant to β-lactamase inhibitor capabilities. These studies help in designing more effective inhibitors by understanding the molecular conformations and electronic distributions critical for activity (Fernández, Carballiera, & Ríos, 1992).
Synthesis of Novel Compounds
Significant efforts have been dedicated to synthesizing novel compounds derived from bicyclic frameworks similar to the compound of interest. For example, the synthesis of carbocyclic nucleoside analogues from 7-oxabicyclo[2.2.1]heptane-2-methanol demonstrates applications in developing potential antiviral agents by creating new nucleoside structures. This research shows the versatility of such bicyclic scaffolds in medicinal chemistry, particularly in antiviral drug development (Hřebabecký, Dračínský, Palma, Neyts, & Holý, 2009).
Development of Ligands for Imaging Studies
The compound's structural framework has been explored for developing ligands for positron emission tomography (PET) imaging. Specifically, derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized with picomolar binding affinity to nicotinic acetylcholine receptors (nAChRs), showcasing the potential of such structures in neuroimaging and the study of neurological diseases. This application highlights the importance of these compounds in creating diagnostic tools for brain research and understanding cholinergic systems (Gao, Horti, Kuwabara, Ravert, Hilton, Holt, Kumar, Alexander, Endres, Wong, Dannals, 2007).
Chemical Synthesis Techniques
The synthetic routes to create bicyclic compounds, including 2-azabicyclo[2.2.1]heptanes, have been developed, showcasing the compound's relevance in chemical synthesis methodologies. These studies not only expand the toolbox of synthetic organic chemistry but also contribute to the understanding of reaction mechanisms and the development of new synthetic strategies. The creation of epibatidine analogs through these methods illustrates the compound's role in synthesizing biologically active molecules, which could lead to new therapeutic agents (Malpass & Cox, 1999).
Properties
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-4-8-2-7(14)5-15-8/h3,7-8H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFBYCADZGRROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CC2CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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